2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide
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Overview
Description
2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide typically involves the reaction of 2-methyl-1H-indole with isothiocyanates under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like toluene . The resulting product is then treated with hydroiodic acid to obtain the hydroiodide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or other suitable methods to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiourea group to thiourea or other derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-1H-indol-3-yl)ethanamine
- 2-[(2-Methyl-1H-indol-3-yl)thio]ethanamine
- N-[2-(2-Methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
Uniqueness
2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide is unique due to its specific isothiourea group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12IN3S |
---|---|
Molecular Weight |
333.19 g/mol |
IUPAC Name |
(2-methyl-1H-indol-3-yl) carbamimidothioate;hydroiodide |
InChI |
InChI=1S/C10H11N3S.HI/c1-6-9(14-10(11)12)7-4-2-3-5-8(7)13-6;/h2-5,13H,1H3,(H3,11,12);1H |
InChI Key |
YHTDBJCCWVGLLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SC(=N)N.I |
Origin of Product |
United States |
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